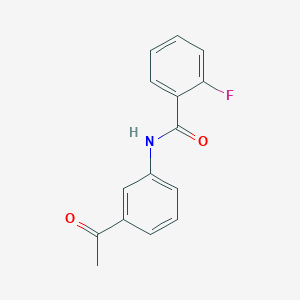

N-(3-Acetylphenyl)-2-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWJLLIEEYKDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288942 | |

| Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303091-99-8 | |

| Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303091-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-Acetylphenyl)-2-fluorobenzamide

This guide provides a comprehensive overview of the synthesis of N-(3-Acetylphenyl)-2-fluorobenzamide, a compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the synthetic pathway, mechanistic insights, and a robust experimental protocol.

Introduction: The Significance of Benzamide Scaffolds

Benzamides are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The inherent structural features of the benzamide moiety allow for versatile molecular interactions, making it a privileged scaffold in the design of novel therapeutic agents. The target molecule, this compound, incorporates key pharmacophoric elements: a fluorinated aromatic ring, an amide linker, and an acetylphenyl group. The fluorine substitution can enhance metabolic stability and binding affinity, while the acetyl group provides a potential site for further chemical modification.

Retrosynthetic Analysis and Synthesis Pathway Design

The most logical and efficient synthetic route to this compound is through the formation of an amide bond between 3-aminoacetophenone and 2-fluorobenzoyl chloride. This approach is a classic example of nucleophilic acyl substitution, a reliable and widely used reaction in organic synthesis.[]

The retrosynthetic analysis is straightforward: disconnecting the amide C-N bond reveals the two commercially available starting materials, 3-aminoacetophenone and 2-fluorobenzoyl chloride.

Caption: Retrosynthetic analysis of this compound.

Mechanistic Insights: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Mechanism of this compound synthesis.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous benzamide compounds.[1][3][4]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g | ≥98% |

| 2-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 1.74 g | ≥98% |

| Triethylamine | C₆H₁₅N | 101.19 | 1.5 mL | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 20 mL | - |

| Brine | NaCl | 58.44 | 20 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10 mmol).

-

Dissolution: Add anhydrous dichloromethane (30 mL) to the flask and stir until the 3-aminoacetophenone is completely dissolved.

-

Base Addition: Add triethylamine (1.5 mL, 11 mmol) to the solution.

-

Acylation: In a separate flask, dissolve 2-fluorobenzoyl chloride (1.74 g, 11 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirring solution of 3-aminoacetophenone and triethylamine at 0 °C (ice bath) over a period of 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and acetyl protons and their respective chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretch, C=O stretch of the amide and ketone.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

2-Fluorobenzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine is flammable and has a strong odor. Handle in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the nucleophilic acyl substitution reaction between 3-aminoacetophenone and 2-fluorobenzoyl chloride. This guide provides a detailed, field-proven protocol and the underlying scientific principles for the successful synthesis and characterization of this valuable benzamide derivative. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes this a practical and efficient route for researchers in drug discovery and development.

References

-

Oztas, A., & Arslan, H. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. Retrieved from [Link]

-

(n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

-

Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

-

(n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. PubChem. Retrieved from [Link]

-

(n.d.). N-(3-acetylphenyl)-3-amino-2-bromobenzamide. PubChem. Retrieved from [Link]

- (n.d.). Synthesis of some Amide derivatives and their Biological activity. [Source not further specified].

- (n.d.). A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide. Google Patents.

- (n.d.). Method for making aminophenols and their amide derivatives. Google Patents.

-

(n.d.). Synthetic method for 3-aminoacetophenone. Patsnap. Retrieved from [Link]

-

(n.d.). Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. PMC - NIH. Retrieved from [Link]

-

(n.d.). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

(n.d.). 4-Fluorobenzamide. PubChem - NIH. Retrieved from [Link]

-

Clark, J. (n.d.). The Acylation of Benzene - Electrophilic Substitution. Chemguide. Retrieved from [Link]

-

Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Ruth Chemistry Class. (2021, December 2). +2 TN/ /Acetyl chloride to Acetophenone/Friedel Crafts acylation./in English. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(3-Acetylphenyl)-2-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structural features, and potential therapeutic applications. Drawing upon data from analogous compounds and established principles of medicinal chemistry, we will explore its synthesis, characterization, and predicted biological activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of Fluorinated Benzamides

Benzamide derivatives are a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The acetylphenyl moiety, on the other hand, is a versatile functional group that can participate in various biological interactions and serve as a handle for further chemical modifications. The strategic combination of a 2-fluorobenzamide core with a 3-acetylphenyl substituent in this compound presents a compelling scaffold for the development of novel drugs.

Chemical Structure and Properties

The chemical structure of this compound combines a fluorinated aromatic ring with an acetyl-substituted phenyl ring, linked by an amide bond. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference/Method |

| IUPAC Name | This compound | Nomenclature Standards |

| Molecular Formula | C₁₅H₁₂FNO₂ | |

| Molecular Weight | 257.26 g/mol | |

| CAS Number | Not available | |

| XLogP3 | ~2.9 | Prediction based on analogs |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 |

Structural Analysis

The molecule consists of three key components: the 2-fluorobenzoyl group, the amide linker, and the 3-acetylphenyl group.

-

2-Fluorobenzoyl Group: The fluorine atom at the ortho position of the benzoyl ring is expected to influence the conformation of the molecule through steric and electronic effects. It can participate in intramolecular hydrogen bonding with the amide proton, affecting the planarity of the molecule.

-

Amide Linker: The amide bond is a critical pharmacophore, capable of forming hydrogen bonds with biological targets. Its rotational barrier contributes to the overall conformational rigidity of the molecule.

-

3-Acetylphenyl Group: The acetyl group in the meta position of the aniline ring provides a potential site for metabolic modification and can act as a hydrogen bond acceptor.

Caption: 2D Chemical Structure of this compound.

Synthesis and Characterization

While a specific synthetic protocol for this compound is not extensively documented in publicly available literature, a reliable synthesis can be extrapolated from established methods for similar benzamide derivatives. The most direct approach involves the acylation of 3-aminoacetophenone with 2-fluorobenzoyl chloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Aminoacetophenone

-

2-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons, the amide proton (a broad singlet), and the methyl protons of the acetyl group.

-

¹³C NMR will show distinct peaks for the carbonyl carbons, aromatic carbons, and the methyl carbon.

-

¹⁹F NMR will exhibit a singlet corresponding to the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the amide, the C=O stretch of the amide and ketone, and C-F bond vibrations.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Biological Activities and Therapeutic Applications

Based on the biological activities reported for structurally related compounds, this compound is a promising candidate for various therapeutic applications.

Antimicrobial Activity

Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[1] The replacement of chlorine with fluorine, a more electronegative and smaller halogen, could potentially modulate this activity. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance antibacterial efficacy.[1]

Anticancer Potential

The chloro-analog has also been investigated for its cytotoxic effects against various cancer cell lines, showing selective toxicity towards cancer cells over normal mammalian cells.[1] The acetyl group is known to enhance metabolic stability, a desirable feature in anticancer drug candidates.[1] The ortho-halogen on the benzamide ring can facilitate π-stacking interactions with aromatic residues in the active sites of target enzymes.[1]

Caption: Potential therapeutic applications of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound can be rationalized by considering the contributions of its structural components:

-

2-Fluoro Substituent: The ortho-fluoro group can influence the molecule's conformation and electronic properties, potentially enhancing binding to target proteins through favorable electrostatic interactions.

-

Amide Linkage: The amide bond is a crucial hydrogen bonding motif, essential for interaction with the active sites of many enzymes and receptors.

-

3-Acetyl Group: The position and nature of the substituent on the phenyl ring are critical for activity. The meta-acetyl group can act as a hydrogen bond acceptor and its position can be optimized to improve potency and selectivity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for development into novel therapeutic agents. The synthetic route is straightforward, and its chemical properties can be readily characterized. Based on the activities of analogous compounds, it is a strong candidate for screening in antimicrobial and anticancer assays. Further research should focus on its synthesis, purification, and comprehensive biological evaluation. Elucidation of its mechanism of action and exploration of further structural modifications will be crucial for optimizing its therapeutic potential.

References

Sources

N-(3-Acetylphenyl)-2-fluorobenzamide: A Strategic Framework for Target Identification and Mechanism of Action Elucidation

An In-depth Technical Guide

Abstract

N-(3-Acetylphenyl)-2-fluorobenzamide is a synthetic organic compound whose biological activity and mechanism of action (MoA) are not yet extensively characterized in public literature. This guide provides a comprehensive, technically-grounded framework for elucidating its MoA. We will dissect its molecular structure to generate data-driven hypotheses about potential biological targets. Subsequently, a multi-phase experimental strategy is detailed, encompassing initial target screening, cellular validation, and downstream pathway analysis. This document serves as a strategic roadmap for research teams aiming to characterize novel small molecules, transforming an unknown compound into a well-understood pharmacological tool or therapeutic lead.

| Structural and Physicochemical Compound Analysis

The foundational step in characterizing a novel molecule is a thorough analysis of its structure. The chemical architecture of this compound offers critical clues to its potential biological function.

The molecule consists of two key moieties:

-

2-Fluorobenzamide: This group is a common feature in many bioactive compounds. The amide linkage provides a hydrogen bond donor and acceptor, crucial for interacting with protein active sites. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa.

-

3-Acetylphenyl Ring: The acetyl group provides an additional hydrogen bond acceptor and a potential point for metabolic transformation. Its meta-position relative to the amide linker influences the overall geometry of the molecule.

A summary of its key computed physicochemical properties is presented below. These values are essential for designing experiments and anticipating the compound's behavior in biological systems (e.g., cell permeability, solubility).

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C15H12FNO2 | Defines the elemental composition. |

| Molecular Weight | 257.26 g/mol | Compliant with Lipinski's Rule of Five, suggesting potential oral bioavailability. |

| XLogP3 | 2.8 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | The amide N-H group. |

| Hydrogen Bond Acceptors | 3 | The amide carbonyl, acetyl carbonyl, and fluorine atom. |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Suggests good potential for oral absorption and cell permeability. |

| Hypothesis Generation: Plausible Biological Targets

Based on its structural features, this compound shares scaffolds with several classes of established therapeutic agents. This structural analogy allows us to formulate primary hypotheses for its MoA.

Hypothesis 1: Protein Kinase Inhibition (Primary Hypothesis)

The benzamide core is a well-established "privileged scaffold" in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The N-phenyl-benzamide structure is present in numerous approved and investigational kinase inhibitors. The specific substitution pattern on both rings would determine the selectivity profile against the human kinome.

Hypothesis 2: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Nicotinamide, a key structural component of the NAD+ cofactor used by PARP enzymes, is a benzamide derivative. Many PARP inhibitors have been developed based on a benzamide scaffold that mimics this native substrate, making PARP enzymes a plausible target class for this compound.

| A Phased Experimental Workflow for MoA Elucidation

A systematic, multi-phased approach is essential to move from hypothesis to validated mechanism. The following workflow is designed to be self-validating, with each phase building upon the results of the last.

Phase 1: Broad Target Profiling

The initial step is to screen the compound against a large, diverse panel of biological targets to identify high-affinity interactions.

Protocol 1: Kinase Profiling Screen

-

Objective: To determine the binding affinity of this compound against a comprehensive panel of human protein kinases.

-

Methodology: Utilize a competitive binding assay platform (e.g., KINOMEscan™ by DiscoveRx).

-

Procedure:

-

The test compound is incubated at a specified concentration (e.g., 10 µM) with a panel of DNA-tagged kinases.

-

An immobilized, active-site directed ligand is included to compete for binding to the kinase.

-

The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.

-

The results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound.

-

-

Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition). For these hits, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).

Phase 2: Cellular Target Engagement and Phenotypic Validation

Once primary hits are identified, the next critical step is to confirm that the compound engages its target in a cellular environment and elicits a biological response.

Workflow: Phase 2

Caption: Phase 2 workflow for validating the target in cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify that this compound directly binds to and stabilizes its hypothesized target protein in intact cells.

-

Principle: Ligand binding increases the thermal stability of a target protein.

-

Procedure:

-

Culture appropriate cells (e.g., a cancer cell line known to express the target kinase) and treat with the test compound or vehicle control.

-

Harvest cells and lyse to obtain protein extracts.

-

Heat the lysates across a range of temperatures (e.g., 40°C to 70°C).

-

Centrifuge to pellet aggregated, denatured proteins.

-

Analyze the soluble fraction by Western blot using an antibody specific to the target protein.

-

-

Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating target stabilization.

Phase 3: Downstream Pathway Modulation

Confirming target engagement is followed by demonstrating that this interaction leads to the expected modulation of downstream signaling pathways.

Signaling Pathway: Hypothetical Kinase Target

Caption: Hypothetical pathway showing inhibition by the compound.

Protocol 3: Western Blot for Phospho-Substrate Analysis

-

Objective: To measure the effect of the compound on the phosphorylation status of a known downstream substrate of the target kinase.

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Starve cells (if necessary to reduce basal signaling) and then treat with a dilution series of the test compound for a defined period.

-

Stimulate the pathway with an appropriate growth factor (e.g., EGF, FGF).

-

Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-p-ERK) and the total substrate (anti-ERK) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

-

-

Data Analysis: A dose-dependent decrease in the level of the phosphorylated substrate, relative to the total substrate, confirms that the compound is inhibiting the upstream kinase activity in the intended pathway.

| Conclusion

While this compound is not a widely studied molecule, its chemical structure provides a strong rationale for prioritizing its investigation as a potential kinase or PARP inhibitor. The phased experimental framework presented here offers a robust, logical, and technically sound pathway for its complete mechanistic characterization. By systematically progressing from broad screening to specific cellular and pathway-level validation, researchers can efficiently elucidate the mechanism of action, paving the way for its potential development as a novel therapeutic agent or a valuable chemical probe.

| References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

-

DiscoverX Corporation. KINOMEscan Technology.[Link]

IUPAC name for N-(3-Acetylphenyl)-2-fluorobenzamide

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated benzamide derivative with significant potential in medicinal chemistry and materials science. This document delineates the molecule's systematic IUPAC nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution. The rationale behind key experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure reproducibility and understanding. Furthermore, this guide outlines the standard analytical techniques for structural verification and purity assessment, including expected spectroscopic signatures. Drawing on data from structurally similar compounds, we explore the potential applications of this compound as a molecular scaffold in drug discovery, particularly in the development of novel therapeutic agents.

Introduction: The Benzamide Scaffold in Modern Chemistry

Benzamides are a class of organic compounds that feature prominently in the landscape of pharmaceuticals and functional materials.[1] The benzamide moiety is considered a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, thus serving as a versatile starting point for drug design.[1] The amide bond provides a rigid, planar structure with hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at enzyme active sites or protein-protein interfaces.

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's conformational preferences, metabolic stability, membrane permeability, and binding affinity without significantly increasing its steric bulk. This guide focuses on this compound, a molecule that combines the robust benzamide core with the strategic placement of a fluorine atom and an acetyl group, making it a compound of considerable interest for synthetic and medicinal chemists.

Nomenclature, Structure, and Physicochemical Properties

The formal identification and characterization of a compound begin with its unambiguous naming and structural representation.

IUPAC Nomenclature

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the connectivity of the molecule:

-

benzamide : The core functional group.

-

2-fluoro : A fluorine atom is located at the ortho (position 2) of the benzoyl group.

-

N-(3-acetylphenyl) : The nitrogen atom of the amide is substituted with a phenyl ring, which itself bears an acetyl group at the meta (position 3).

Chemical Structure

The two-dimensional structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key computed and experimental properties for this class of molecule is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂FNO₂ | Calculated |

| Molecular Weight | 257.26 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Topological Polar Surface Area | 46.17 Ų | Calculated |

| XLogP3 | 2.9 (estimated) | Analog-based |

| Appearance | White to off-white solid (expected) | Analog-based |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a standard nucleophilic acyl substitution reaction. This pathway is robust, high-yielding, and utilizes readily available starting materials.

Synthetic Workflow

The overall transformation involves the coupling of an amine with an acyl chloride.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

3-Aminoacetophenone

-

2-Fluorobenzoyl chloride[2]

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminoacetophenone (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.

-

Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. Triethylamine acts as an acid scavenger.

-

Acyl Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Mechanistic and Procedural Rationale (E-E-A-T)

-

Choice of Reagents: 2-Fluorobenzoyl chloride is used as the acylating agent because acyl chlorides are highly electrophilic and reactive, ensuring an efficient reaction with the nucleophilic amine.[2]

-

Role of Triethylamine: The reaction between the amine and the acyl chloride produces one equivalent of hydrochloric acid (HCl). Triethylamine is a non-nucleophilic organic base that neutralizes this HCl in situ to form triethylammonium chloride.[3] This is critical because if the HCl were not scavenged, it would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent Selection: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves the reactants without participating in the reaction. Its low boiling point facilitates easy removal post-reaction.

-

Temperature Control: The initial cooling to 0 °C is a standard precaution to control the initial exothermic reaction rate upon adding the highly reactive acyl chloride, preventing potential side reactions.

-

Aqueous Work-up: The sequential washing steps are a self-validating purification method. The 1 M HCl wash removes any unreacted 3-aminoacetophenone and excess triethylamine. The NaHCO₃ wash neutralizes any remaining acidic species, including traces of HCl or hydrolyzed acyl chloride. The brine wash helps to remove residual water from the organic layer.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic methods is employed. The expected data, based on the known structure and analogous compounds, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm). A singlet for the amide proton (N-H). A singlet around δ 2.6 ppm for the acetyl methyl (CH₃) protons. |

| ¹³C NMR | Resonances for two carbonyl carbons (amide and ketone) between δ 165-200 ppm. Multiple signals in the aromatic region (δ 110-150 ppm). A signal for the methyl carbon around δ 27 ppm. |

| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride, with a chemical shift that can be compared to similar fluorinated benzamides.[1] |

| FTIR (cm⁻¹) | N-H stretch (~3300), aromatic C-H stretch (~3100-3000), amide C=O stretch (~1660-1680), ketone C=O stretch (~1680-1700), C-F stretch (~1250-1100). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 258.09. |

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself may not be an active drug, its structural motifs are highly relevant in drug discovery.

-

Scaffold for Inhibitor Design: The benzamide core is present in numerous approved drugs. The specific substitution pattern of this molecule makes it an attractive scaffold for library synthesis. The acetylphenyl group can be a key interaction point, for instance, in the active sites of kinases or deacetylases.

-

Bioisosteric Replacement: The chloro-analog, N-(3-acetylphenyl)-2-chlorobenzamide, has documented antimicrobial activity against Gram-positive bacteria and selective cytotoxicity against cancer cell lines.[3] The fluorine atom in the title compound serves as a bioisostere for chlorine. Investigating its biological activity is a logical next step, as fluorine can offer improved metabolic stability or altered binding interactions compared to chlorine.

-

Further Functionalization: The acetyl group provides a reactive handle for further chemical modification. It can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex molecules, enabling extensive structure-activity relationship (SAR) studies. Recent research has highlighted the discovery of novel benzamide-based dual inhibitors for targets like PI3K/HDAC, demonstrating the continued relevance of this chemical class in developing cancer therapeutics.[4]

Conclusion

This compound is a well-defined chemical entity with a clear IUPAC nomenclature and predictable physicochemical properties. Its synthesis is straightforward and based on fundamental organic chemistry principles, allowing for its reliable preparation in a laboratory setting. The combination of a privileged benzamide scaffold, a metabolically-tuning fluorine atom, and a synthetically versatile acetyl group makes this compound a valuable building block for researchers in drug discovery and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in research endeavors.

References

-

Benchchem. N-(3-acetylphenyl)-2-chlorobenzamide | 84833-19-2.

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.

-

National Institutes of Health (NIH), PubChem. 2-Fluorobenzamide.

-

National Institutes of Health (NIH), PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide.

-

BLD Pharm. 84833-19-2 | N-(3-Acetylphenyl)-2-chlorobenzamide.

-

National Institutes of Health (NIH), PubChem. 3-Nitrobenzamide.

-

National Institutes of Health (NIH), PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide.

-

National Institutes of Health (NIH), PubChem. 2-Fluorobenzoyl chloride.

-

Google Patents. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.

-

National Institutes of Health (NIH), PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

-

Google Patents. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.

-

Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.

-

Google Patents. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

-

National Institutes of Health (NIH), PubMed. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2 [benchchem.com]

- 4. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide and Its Analogs for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-(3-Acetylphenyl)-2-fluorobenzamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct data for this specific molecule, this guide establishes a robust scientific foundation by leveraging data from its close structural analog, N-(3-acetylphenyl)-2-chlorobenzamide (CAS No. 84833-19-2). The guide details the synthesis, physicochemical properties, and potential therapeutic applications, with a focus on antimicrobial and anticancer research. Methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design. This document serves as a vital resource for scientists engaged in the exploration of novel benzamide derivatives for drug discovery.

Introduction and Chemical Identity

The core structure features a benzamide backbone, a versatile scaffold in medicinal chemistry. The presence of the acetyl group on the phenyl ring and the fluorine atom on the benzoyl moiety are expected to significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.[2] Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[1]

Table 1: Physicochemical Properties of N-(3-Acetylphenyl)-2-chlorobenzamide (CAS: 84833-19-2) as a Reference

| Property | Value | Source |

| Molecular Formula | C15H12ClNO2 | [2][3] |

| Molecular Weight | 273.72 g/mol | [2] |

| InChI Key | ZONNVJGZQKZEGK-UHFFFAOYSA-N | [2] |

Note: These properties are for the chloro-analog and serve as an estimate for the fluoro-analog.

Synthesis and Characterization

The synthesis of this compound would logically follow a standard amide bond formation protocol. The most probable synthetic route involves the condensation reaction between 3-aminoacetophenone and 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

-

3-Aminoacetophenone

-

2-Fluorobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve 1.0 equivalent of 3-aminoacetophenone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-

Acylation: Slowly add a solution of 1.1 equivalents of 2-fluorobenzoyl chloride in anhydrous DCM to the reaction mixture at 0°C. The dropwise addition and low temperature help to control the exothermic nature of the reaction and minimize side-product formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to remove any unreacted acid chloride and excess acid, followed by brine to remove residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H).

-

Melting Point Analysis: To assess purity.

Caption: Workflow for the synthesis of this compound.

Potential Therapeutic Applications

Based on the biological activities reported for structurally similar benzamides, this compound holds promise in several therapeutic areas.

Antimicrobial Activity

Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have demonstrated notable activity against Gram-positive bacteria, including strains like Staphylococcus aureus and Enterococcus faecalis.[2] The presence of halogen substitutions can enhance antibacterial efficacy, with some derivatives showing submicromolar activity against methicillin-resistant S. aureus (MRSA).[2] The mechanism of action is thought to involve interactions with specific molecular targets such as enzymes or receptors, where the acetyl and halogen groups play a key role in binding affinity.[2] It is plausible that this compound would exhibit a similar or potentially enhanced antimicrobial profile due to the high electronegativity and small size of the fluorine atom.

Anticancer Potential

The chlorinated analog has also been investigated for its cytotoxic effects against various cancer cell lines, showing selective cytotoxicity towards cancer cells with minimal impact on normal mammalian cells.[2] This selectivity is a critical attribute for the development of anticancer therapeutics. The structural features, such as the acetyl group, are known to contribute to metabolic stability.[2] Given that fluorinated compounds are prevalent in oncology drug discovery, this compound is a compelling candidate for further investigation as an anticancer agent. Cinnamoyl anthranilates, a related class of compounds, have been explored for their antiproliferative properties.[4]

Caption: Potential therapeutic research areas for this compound.

Conclusion and Future Directions

While direct experimental data for this compound is sparse, a strong case can be made for its synthesis and evaluation based on the well-documented properties of its chloro-analog and the established role of fluorine in medicinal chemistry. This guide provides a foundational framework for researchers to undertake the synthesis, characterization, and biological screening of this promising compound. Future research should focus on the practical synthesis and purification of this compound, followed by a comprehensive evaluation of its antimicrobial and anticancer activities. Further studies could also explore its potential as an inhibitor of other biological targets, given the broad bioactivity of the benzamide scaffold.

References

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link].

-

Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link].

-

PubChem. 2-Fluorobenzamide. Available from: [Link].

-

PubChem. 4-Fluorobenzamide. Available from: [Link].

-

PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. Available from: [Link].

-

PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. Available from: [Link].

- Google Patents. A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.

-

National Institutes of Health. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: [Link].

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2 [benchchem.com]

- 3. 84833-19-2|N-(3-Acetylphenyl)-2-chlorobenzamide|BLD Pharm [bldpharm.com]

- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Acetylphenyl)-2-fluorobenzamide molecular weight and formula

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated benzamide derivative of significant interest in medicinal chemistry and drug development. This document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and describes standard methodologies for its structural characterization and purification. Drawing upon established knowledge of related benzamide structures, this guide also explores the potential biological activities and therapeutic applications of this molecule, offering a forward-looking perspective for researchers and drug development professionals. The synthesis and analysis are grounded in established chemical principles, ensuring a self-validating and reliable framework for laboratory investigation.

Introduction and Scientific Context

This compound belongs to the benzamide class of compounds, which are a cornerstone in pharmaceutical research and development. Benzamides are prevalent structural motifs found in a wide array of clinically approved drugs and biologically active molecules.[1] The incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1]

The structure of this compound combines a 2-fluorobenzoyl moiety with a 3-aminoacetophenone backbone. This unique combination suggests potential for diverse biological activities. Analogous chlorinated benzamides have demonstrated promising antimicrobial and cytotoxic activities, indicating that halogenated benzamides are a fruitful area for therapeutic investigation.[2] This guide serves as a foundational resource for the synthesis, characterization, and exploration of this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its chemical structure. The molecular formula is C₁₅H₁₂FNO₂ , and the calculated molecular weight is 257.26 g/mol . A summary of its key computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂FNO₂ | Calculated |

| Molecular Weight | 257.26 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| Hydrogen Bond Donors | 1 | Inferred from Structure |

| Hydrogen Bond Acceptors | 3 | Inferred from Structure |

| Rotatable Bonds | 3 | Inferred from Structure |

Structural Diagram

The 2D chemical structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA, 1.2 equivalents) to the solution. Cool the mixture to 0°C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. [2]3. Acylation: Add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl protons of the acetyl group, and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbons (amide and ketone), the aromatic carbons, and the methyl carbon.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the calculated value for C₁₅H₁₂FNO₂.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the ketone C=O stretch (around 1680 cm⁻¹). [1]

Potential Applications and Research Directions

While specific biological data for this compound is not yet published, the activities of structurally related compounds provide a strong basis for predicting its potential applications.

-

Antimicrobial Research: Chlorinated benzamide derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [2]The fluorine substitution in the target molecule may enhance this antibacterial efficacy.

-

Oncology: Many benzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The N-(3-acetylphenyl) moiety could influence metabolic stability and cellular uptake, potentially leading to selective cytotoxicity against tumor cells. [2]* Enzyme Inhibition: The benzamide scaffold is a known "privileged structure" capable of interacting with numerous biological targets. Further research could explore its potential as an inhibitor for enzymes relevant to various diseases.

Conclusion

This compound is a compound with considerable potential in the field of medicinal chemistry. This guide provides the essential technical information for its synthesis, purification, and characterization. The established protocols and analytical methods described herein offer a validated starting point for researchers to produce high-purity material for further investigation. The structural similarities to other biologically active benzamides suggest that this compound is a promising candidate for screening in antimicrobial, anticancer, and other therapeutic discovery programs.

References

-

Teh, Y.W., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

-

PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link]

-

PubChem. 2-Fluorobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.

-

ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available from: [Link]

Sources

Solubility of N-(3-Acetylphenyl)-2-fluorobenzamide in common lab solvents

An In-depth Technical Guide to the Solubility of N-(3-Acetylphenyl)-2-fluorobenzamide in Common Laboratory Solvents

Foreword: Navigating the Solubility Landscape of Novel Benzamides

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. This compound, a molecule of interest, presents a unique solubility profile dictated by its distinct structural motifs. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound and to equip them with the practical knowledge to assess its solubility in common laboratory solvents. As direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this document will focus on predictive analysis based on its physicochemical properties and provide robust experimental protocols for its empirical determination.

Molecular Architecture and its Influence on Solubility

This compound is a multifaceted molecule, and its solubility is a direct consequence of the interplay between its constituent functional groups. A thorough analysis of its structure is paramount to predicting its behavior in various solvent systems.

The molecule consists of a central benzamide core, which is substituted on the nitrogen with a 3-acetylphenyl group and on the carbonyl carbon with a 2-fluorophenyl group.

-

The Benzamide Core: The amide linkage (-CONH-) is a key player in the molecule's intermolecular interactions. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for the formation of strong hydrogen bonds with protic solvents and self-association between solute molecules, which can impact solubility.[1]

-

The 3-Acetylphenyl Group: The acetyl group introduces a ketone functionality, which is a polar moiety and a hydrogen bond acceptor. The phenyl ring itself is nonpolar and will contribute to solubility in less polar solvents through van der Waals interactions.

-

The 2-Fluorophenyl Group: The fluorine atom is highly electronegative, creating a dipole moment in the C-F bond. This can lead to dipole-dipole interactions with polar solvents. The aromatic ring, similar to the other, is nonpolar.

Based on these features, this compound can be classified as a moderately polar molecule with both hydrogen bond donating and accepting capabilities. Its solubility will therefore be a delicate balance between its polar functional groups and its largely nonpolar aromatic framework.

Predicted Solubility Profile

In the absence of specific experimental data, we can predict the qualitative solubility of this compound in various classes of solvents based on the principle of "like dissolves like."[2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donors and acceptors in the molecule will allow for some interaction with protic solvents. However, the large nonpolar surface area of the two phenyl rings will likely limit high solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in water). |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar groups of the solute. The absence of strong solvent-solvent hydrogen bonding (as seen in water) makes it easier for the solute to be solvated. DMSO is often an excellent solvent for a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the amide and acetyl groups will likely result in poor solubility in nonpolar solvents. While the aromatic rings can interact via van der Waals forces, these are unlikely to overcome the strong solute-solute interactions of the polar functionalities. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted shake-flask method, which is a robust technique for determining the equilibrium solubility of a compound.[3]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO, hexane) of appropriate purity (e.g., HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable glass containers with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each test solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at ambient temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated quantitative method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used to determine the concentration of the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of this compound. It is crucial to control these variables to ensure the accuracy and reproducibility of the results.

Caption: Key factors affecting solubility measurements.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, all measurements should be performed at a constant and recorded temperature.

-

pH: For compounds with ionizable groups, pH can have a dramatic effect on solubility. While this compound does not have strongly acidic or basic groups, the amide proton is weakly acidic. In highly basic solutions, deprotonation could occur, leading to increased solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form being used.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in common laboratory solvents. While a predictive assessment suggests moderate to high solubility in polar aprotic solvents and lower solubility in polar protic and nonpolar solvents, empirical determination through the detailed shake-flask protocol is essential for obtaining precise quantitative data. Such data is invaluable for a wide range of applications, from designing synthetic reaction conditions to formulating drug delivery systems. Future work should focus on generating a comprehensive experimental dataset for this compound across a range of solvents and temperatures, and investigating the potential for polymorphism.

References

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (n.d.). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ACS Publications. (n.d.). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES | The Journal of Organic Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Amine vs Amide Solubility. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ACS Publications. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Chemistry For Everyone - YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

-

ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylglycolhydroxamate. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-acetylphenyl)-3-amino-2-bromobenzamide. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). N-(3-Acetylphenyl)benzamide. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Lab Manager. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-Acetylphenyl)-2-fluorobenzamide

Abstract: This technical guide provides a comprehensive framework for the crystal structure analysis of N-(3-Acetylphenyl)-2-fluorobenzamide, a novel benzamide derivative. While specific crystallographic data for this exact compound is not yet prevalent in public databases, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent structural elucidation using single-crystal X-ray diffraction. By leveraging established protocols and drawing parallels from structurally related compounds, this guide serves as an essential resource for researchers in crystallography, medicinal chemistry, and materials science. We delve into the causality behind experimental choices, from solvent selection in crystal growth to the theoretical underpinnings of structure refinement and advanced computational analyses.

Introduction: The Significance of Benzamide Scaffolds and Structural Analysis

Benzamides are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications in polymer science.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound combines the versatile benzamide core with a fluorine substituent and an acetylphenyl moiety, making it a compound of interest for potential pharmaceutical development.

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding a molecule's properties and function. Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information on bond lengths, bond angles, and intermolecular interactions.[2][3][4] This guide will walk through the complete workflow for the crystal structure analysis of this compound, from synthesis to advanced computational modeling.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for the synthesis of benzamides is the condensation reaction between an aniline and a benzoyl chloride.[1][5] For this compound, this would involve the reaction of 3-aminoacetophenone with 2-fluorobenzoyl chloride.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 3-aminoacetophenone in a suitable organic solvent such as dichloromethane.

-

Base Addition: Add a base, for example, triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.[6]

-

Acylation: Slowly add 2-fluorobenzoyl chloride to the stirred solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystal Growth: The Art and Science of Obtaining Diffractable Crystals

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The slow evaporation of a saturated solution is a widely used and effective technique for growing high-quality crystals.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent system in which the compound has moderate solubility.

-

Preparation of Saturated Solution: Prepare a saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

-

Slow Evaporation: Filter the solution to remove any particulate matter and leave it in a loosely covered container in a vibration-free environment to allow for slow evaporation of the solvent.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule.[3][7]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use electronic detectors to measure the intensities of the diffracted X-rays.[8]

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a cryoloop).

-

Diffractometer Setup: The crystal is placed on the diffractometer, and the X-ray source (e.g., Mo Kα or Cu Kα radiation) is activated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-